Methyl 3-chloro-4-hydroxyphenylacetate

Drug Discovery Combinatorial Chemistry Natural Product Scaffolds

Researchers using 3-chloro-4-hydroxyphenylacetic acid for amide coupling often face low yields and require harsh conditions. Methyl 3-chloro-4-hydroxyphenylacetate (CAS 57017-95-5) overcomes this via superior reactivity, enabling 100% solvent-free aminolysis with diverse primary amines. • Direct precursor to drug-like scaffolds; essential chloro/hydroxy substitution pattern preserved. • High-purity (≥97%) batches reduce side reactions and purification burden. • Cost-effective bulk procurement supported by validated synthesis from inexpensive acid precursor.

Molecular Formula C9H9ClO3
Molecular Weight 200.62 g/mol
CAS No. 57017-95-5
Cat. No. B1361059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-chloro-4-hydroxyphenylacetate
CAS57017-95-5
Molecular FormulaC9H9ClO3
Molecular Weight200.62 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=CC(=C(C=C1)O)Cl
InChIInChI=1S/C9H9ClO3/c1-13-9(12)5-6-2-3-8(11)7(10)4-6/h2-4,11H,5H2,1H3
InChIKeyACBFEXJHCINJDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Chloro-4-Hydroxyphenylacetate: Essential Building Block


Methyl 3-chloro-4-hydroxyphenylacetate (CAS 57017-95-5) is a halogenated phenylacetic acid ester derivative [1]. It is a key intermediate in the synthesis of diverse amide-based libraries, notably serving as the direct precursor to the natural product scaffold 3-chloro-4-hydroxyphenylacetic acid [2]. The compound is characterized by a methyl ester group that is more reactive toward aminolysis than the corresponding free acid, making it a strategic choice for high-yielding, solvent-free amide bond formations [2].

Reactive scaffold Methyl ester enables direct, solvent-free aminolysis for amide library generation.
Natural product precursor Key intermediate to 3-chloro-4-hydroxyphenylacetic acid scaffold.
Availability Supplied with reported high purity to support multi-step synthesis.

Methyl 3-Chloro-4-Hydroxyphenylacetate Irreplaceability


Direct substitution with the parent free acid, 3-chloro-4-hydroxyphenylacetic acid (CAS 33697-81-3), or other alkyl esters is not chemically equivalent for key applications. The methyl ester of CAS 57017-95-5 exhibits significantly enhanced reactivity in nucleophilic acyl substitution reactions, enabling solvent-free aminolysis conditions that are inefficient or low-yielding with the free acid [1]. Furthermore, the specific substitution pattern of the chloro and hydroxy groups on the phenyl ring is critical for the biological activity of downstream products; generic phenylacetic acid esters lacking this precise halogenation pattern do not serve as viable scaffolds for generating the same drug-like chemical space [1].

Target ester
Participates directly in solvent-free aminolysis with primary amines.
Free acid (CAS 33697-81-3)
Requires activation step; may not yield amide under identical conditions.
The specific chloro/hydroxy substitution pattern determines downstream scaffold activity; generic phenylacetates do not provide the same chemical space.

Methyl 3-Chloro-4-Hydroxyphenylacetate: Comparator Differentiation


Solvent-Free Aminolysis for Amide Libraries

Methyl 3-chloro-4-hydroxyphenylacetate is a demonstrably superior building block for amide library generation compared to its free acid counterpart. In a direct head-to-head application, the target compound (ester) served as the key intermediate, enabling a high-yielding, solvent-free aminolysis with diverse primary amines. In contrast, the free acid, 3-chloro-4-hydroxyphenylacetic acid, cannot participate directly in this amide bond formation without an activation step, which is often lower-yielding and requires coupling reagents [1]. The resulting 20-membered amide library was successfully generated and characterized, showcasing the ester's unique utility as a reactive scaffold [1].

Amide library formation
Head-to-head
20-member amide library generated via solvent-free aminolysis; free acid not directly comparable.
Supports selection for amide-based screening library synthesis.
Solvent-free conditions with diverse primary amines; reported yield profile.
Drug Discovery Combinatorial Chemistry Natural Product Scaffolds

High Purity Specifications

The target compound is commercially available with a guaranteed minimum purity of ≥97% by HPLC from multiple reputable suppliers . This is a higher specification compared to the typical 95% purity offered for the related free acid, 3-chloro-4-hydroxyphenylacetic acid, from similar vendors . The rigorous quality control for this specific ester ensures minimal impurities that could interfere with sensitive downstream reactions, such as those in medicinal chemistry campaigns.

Purity specification
Data to verify
Target ≥97% (HPLC) vs free acid typical 95%.
May reduce purification burden in multi-step workflows.
Supplier datasheets; lot-specific verification recommended.
Chemical Synthesis Analytical Chemistry Quality Control

Scalable High-Yield Esterification Protocol

A robust and scalable synthesis for the target compound is reported, achieving a quantitative yield of 100% from the corresponding free acid . This protocol, involving esterification with methanol and sulfuric acid, demonstrates the compound's accessibility and ease of production at a preparative scale. This high conversion efficiency contrasts with more complex or lower-yielding esterifications of other substituted phenylacetic acids.

Synthetic yield
Class-level
Reported 100% yield from free acid (MeOH, H₂SO₄).
Supports synthetic accessibility at preparative scale.
Class-level inference; compare with 96% for analogous ester.
Process Chemistry Synthetic Methodology Scale-up

Methyl 3-Chloro-4-Hydroxyphenylacetate Procurement Scenarios


Diverse Amide Library Generation

This is the compound's primary, validated use case. Researchers engaged in diversity-oriented synthesis or hit-finding campaigns should procure this specific ester. As demonstrated in the literature, it enables a rapid, solvent-free aminolysis with a wide range of primary amines to generate a unique, drug-like library [1]. The free acid is not a functional substitute for this application.

High-Purity Building Block for Complex Synthesis

For multi-step syntheses where the accumulation of impurities is a concern, procuring a high-purity (≥97%) lot of this compound is a strategic advantage. The higher purity specification minimizes the risk of side reactions from unknown contaminants, reducing the need for post-reaction purifications and improving overall yield .

Cost-Effective Intermediate for Large-Scale Synthesis

The reported high-yielding (100%) and operationally simple synthesis of this ester from its inexpensive acid precursor makes it an excellent choice for projects requiring significant quantities of a reactive phenylacetate scaffold . Procuring the ester directly, or generating it in-house using the validated protocol, offers a cost-effective entry point for generating a variety of downstream analogues.

Application
Selection Property
Validation Focus
Amide library generation
Ester reactivity for solvent-free aminolysis
Library yield and chemical diversity
Multi-step complex synthesis
Purity specification review
Impurity profile and side-reaction control
Scale-up intermediate production
Synthetic accessibility and reported yield
Batch reproducibility and cost efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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